molecular formula C25H21FN6O B10921551 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921551
M. Wt: 440.5 g/mol
InChI Key: SZYXIUBYARNVIR-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps. One common method starts with the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl to produce a key intermediate. Further reactions involve the use of meta-aminobenzoic acid and morpholine to produce the final compound .

Chemical Reactions Analysis

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells. The compound inhibits the activity of TRKA, leading to the suppression of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival .

Properties

Molecular Formula

C25H21FN6O

Molecular Weight

440.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H21FN6O/c1-16-14-21(23-17(2)29-32(24(23)27-16)20-6-4-3-5-7-20)25(33)28-22-12-13-31(30-22)15-18-8-10-19(26)11-9-18/h3-14H,15H2,1-2H3,(H,28,30,33)

InChI Key

SZYXIUBYARNVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=NN(C=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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